2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol
Description
2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol (CAS: 1426082-73-6) is a fluorinated organoboron compound with the molecular formula C₁₄H₁₈BF₃O₃. It features a trifluoroethanol moiety linked to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the meta position. This structure combines the electron-withdrawing effects of the trifluoromethyl group with the reactivity of the boronate ester, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and as a precursor for bioactive molecules . The compound is typically stored at 2–8°C in dry conditions to preserve its stability .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-5-6-9(8-10)11(19)14(16,17)18/h5-8,11,19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSZJUQQHUHGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol typically involves the reaction of 2,2,2-trifluoroethanol with a boronic ester derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of trifluoroacetophenone or trifluoroacetic acid.
Reduction: Formation of trifluoroethanol derivatives.
Substitution: Formation of substituted trifluoromethyl compounds.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds. This property is particularly beneficial in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit biological activity, making it a candidate for drug development. The incorporation of the boron moiety can facilitate interactions with biological targets, potentially leading to the discovery of new therapeutic agents.
Fluorinated Compounds
The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of drugs. Compounds containing this group often show improved efficacy and selectivity against biological targets compared to their non-fluorinated counterparts.
Material Science
The unique properties of fluorinated compounds extend to material science applications. This compound can be utilized in developing advanced materials with specific thermal and mechanical properties due to its stable boron structure.
Case Studies
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Phenyl)Ethanol
- Key Difference : The boronate ester is attached to the para position of the phenyl ring instead of the meta position.
- Impact : Para-substitution may alter steric hindrance and electronic effects, influencing reactivity in coupling reactions. For example, para-substituted arylboronates often exhibit faster oxidative addition in palladium-catalyzed reactions compared to meta isomers .
2-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Phenyl)Ethanol
- Key Difference: Lacks the trifluoromethyl group on the ethanol moiety.
- Fluorinated analogues like the target compound often exhibit enhanced metabolic stability in pharmaceutical applications .
2,2,2-Trifluoro-1-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Phenyl)Ethanone
- Key Difference : Contains a ketone group instead of an alcohol.
- Impact: The ketone may participate in different reaction pathways, such as nucleophilic additions, whereas the alcohol group in the target compound can undergo esterification or act as a hydrogen-bond donor .
Suzuki-Miyaura Cross-Coupling
- The target compound’s boronate ester enables efficient coupling with aryl halides. Compared to non-fluorinated analogues (e.g., 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine), the trifluoroethanol group may slow transmetalation due to increased steric bulk but improve regioselectivity in certain substrates .
Fluorinated Prodrug Design
- Unlike non-fluorinated boronates (e.g., compounds 7–9 in ), the trifluoromethyl group enhances lipophilicity, improving membrane permeability. This property is critical in prodrugs targeting intracellular enzymes .
Hydrogen Peroxide Sensing
- Boronate esters like (E)-4,4,5,5-tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin) react with H₂O₂ to form phenolic products, enabling fluorescence detection. The target compound’s trifluoro group could modulate reaction kinetics or fluorescence quantum yield compared to non-fluorinated probes .
Physical and Chemical Properties
Biological Activity
2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol (CAS No. 631909-42-7) is a compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity based on available research findings and case studies.
- Molecular Formula : C14H16BF3O3
- Molecular Weight : 300.08 g/mol
- CAS Number : 631909-42-7
The compound contains a trifluoromethyl group and a boron-containing dioxaborolane moiety, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have shown that derivatives of boronic acids exhibit antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species. Although specific data on the trifluoro compound is limited, related compounds demonstrate minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against resistant strains .
Anticancer Activity
Research indicates that compounds containing dioxaborolane structures can inhibit cancer cell proliferation. For example, a related study found that certain derivatives exhibited IC50 values as low as 0.126 μM against breast cancer cell lines (MDA-MB-231), suggesting strong anticancer potential . The specificity of these compounds often leads to a favorable therapeutic window.
Case Studies
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. While specific data for this compound is sparse, related compounds have shown acceptable toxicity profiles in vivo at high doses (e.g., 800 mg/kg), indicating potential for safe therapeutic use .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between aryl halides and boronic esters. For example, a reaction using 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline with 5-bromo-2-(trifluoromethyl)pyridine in a toluene/ethanol/water solvent system, catalyzed by tetrakis(triphenylphosphine)palladium, yields the product in 98% after purification by silica gel chromatography (ethyl acetate/petroleum ether) .
Q. What catalysts and reaction conditions are critical for efficient synthesis?
Key catalysts include tetrakis(triphenylphosphine)palladium(0) (2–5 mol%) or Pd(dppf)Cl₂, with bases like potassium carbonate. Reactions are conducted under nitrogen atmosphere at 110°C for 3–5 hours. Solvent systems often involve toluene/ethanol/water mixtures to balance solubility and reactivity .
Q. How is the compound characterized post-synthesis?
Liquid chromatography-mass spectrometry (LCMS) and HPLC are used to confirm molecular weight (e.g., m/z 307 [M+H]⁺) and purity (>95%). ¹H NMR (500 MHz, CDCl₃) identifies structural features, such as trifluoroethanol proton signals and aromatic peaks from the phenyl-dioxaborolane moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Critical parameters :
- Catalyst loading : Reducing Pd catalyst to 1–2 mol% while maintaining efficiency.
- Solvent polarity : Adjusting toluene/ethanol ratios to enhance boronic ester stability.
- Temperature control : Gradual heating (80°C → 110°C) minimizes side reactions. Post-reaction, extractive workup (ethyl acetate/water) and column chromatography (silica gel, 20% ethyl acetate in hexane) are essential for isolating high-purity product .
Q. How to analyze contradictions in NMR data for structural confirmation?
Discrepancies in ¹H NMR signals (e.g., unexpected splitting or integration ratios) may arise from residual solvents or diastereomeric impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. Cross-validate with ¹³C NMR and FTIR (e.g., B-O stretching at 1,350 cm⁻¹) .
Q. What challenges arise in scaling up the synthesis, and how are they addressed?
Key issues :
- Exothermicity : Implement gradual reagent addition and cooling.
- Catalyst removal : Use scavengers like SiliaBond Thiol or activated charcoal.
- Boronate hydrolysis : Maintain anhydrous conditions during purification. Pilot-scale reactions (e.g., 100 g batches) require rigorous in-process LCMS monitoring .
Q. What strategies mitigate boronic ester degradation during storage?
Store the compound under argon at –20°C in amber vials to prevent moisture ingress and photodegradation. Pre-purify via recrystallization (ethyl acetate/hexane) to remove acidic impurities that accelerate hydrolysis .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
